N-(quinolin-6-ylmethyl)cyclopropanamine
CAS No.: 937648-05-0
Cat. No.: VC5257930
Molecular Formula: C13H14N2
Molecular Weight: 198.269
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 937648-05-0 |
|---|---|
| Molecular Formula | C13H14N2 |
| Molecular Weight | 198.269 |
| IUPAC Name | N-(quinolin-6-ylmethyl)cyclopropanamine |
| Standard InChI | InChI=1S/C13H14N2/c1-2-11-8-10(9-15-12-4-5-12)3-6-13(11)14-7-1/h1-3,6-8,12,15H,4-5,9H2 |
| Standard InChI Key | DMWCRMBLQGFVBJ-UHFFFAOYSA-N |
| SMILES | C1CC1NCC2=CC3=C(C=C2)N=CC=C3 |
Introduction
Synthetic Routes and Methodologies
While no direct synthesis of N-(quinolin-6-ylmethyl)cyclopropanamine has been reported, analogous compounds and established quinoline functionalization strategies suggest viable pathways.
Camps’ Cyclization for Quinoline Core Formation
The Camps’ reaction, a classical method for synthesizing quinolin-4-ones, involves base-catalyzed intramolecular cyclization of N-(2-acylaryl)amides . Adapting this method, the quinoline core could be constructed from anthranilic acid derivatives, followed by functionalization at the 6-position. For example:
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Quinoline Synthesis: Starting with N-(2-acetylphenyl)acetamide, cyclization under basic conditions yields 4-hydroxyquinoline.
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Chloromethylation: Introduction of a chloromethyl group at the 6-position via Friedel-Crafts alkylation.
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Amine Coupling: Reaction with cyclopropanamine under nucleophilic substitution (SN2) conditions to form the target compound .
Transition Metal-Catalyzed Cross-Coupling
Physicochemical Properties
Extrapolating from structurally similar compounds like N-methyl-N-(quinolin-6-ylmethyl)amine (CAS: 179873-36-0) , the following properties are anticipated:
The cyclopropane ring’s strain may slightly elevate reactivity compared to non-cyclic analogs, potentially increasing susceptibility to ring-opening reactions under acidic or oxidative conditions .
Future Directions and Research Gaps
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Synthetic Optimization: Developing one-pot methodologies to streamline synthesis.
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Biological Screening: Evaluating antimicrobial and anticancer activity in vitro.
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Computational Modeling: Predicting binding modes with biological targets (e.g., DNA gyrase).
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